4-(4-Methylbenzoyl)-2-methylpyridine
Overview
Description
Synthesis Analysis
This involves a detailed explanation of how the compound is synthesized, including the starting materials, the type of reactions involved, and the conditions under which the reactions occur .Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in the compound and the chemical bonds that hold the atoms together .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes, including its reactivity and the conditions under which it reacts .Physical and Chemical Properties Analysis
This involves studying the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as reactivity and stability) .Scientific Research Applications
Supramolecular Chemistry and Crystallography : A study by (Khalib et al., 2014) explored the crystal structures of molecular salts formed from the self-assembly of 2-amino-4-methylpyridine with various aromatic carboxylic acids, including 4-methylbenzoic acid. This research contributes to understanding supramolecular associations and noncovalent interactions in organic salts, crucial for developing advanced materials and pharmaceuticals.
Molecular and Crystal Structure Studies : Research by (Thanigaimani et al., 2015) delved into the molecular and crystal structures of organic acid-base salts derived from 2-amino-6-methylpyridine and 4-methylbenzoic acid. This study highlights the role of noncovalent interactions in the crystal packing of these compounds, which is significant in the field of crystal engineering and pharmaceutical formulation.
Coordination Chemistry : A study by (Wang et al., 2010) focused on the synthesis and crystal structures of silver(I) complexes derived from 2-amino-4-methylpyridine with other compounds. Such research is vital for understanding the coordination behavior of pyridine derivatives, which can be applied in catalysis and material science.
Catalysis and Chemical Reactions : Research by (Egorova & Prins, 2006) examined the role of 2-methylpyridine in influencing catalytic reactions, particularly in hydrodesulfurization. Understanding such interactions is crucial for improving industrial catalytic processes.
Corrosion Science : A study by (Mert et al., 2014) investigated the effect of 2-amino-4-methylpyridine on mild steel corrosion. This research is significant for developing corrosion inhibitors in industrial applications.
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(4-methylphenyl)-(2-methylpyridin-4-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c1-10-3-5-12(6-4-10)14(16)13-7-8-15-11(2)9-13/h3-9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUZKWMFJLDNOLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC(=NC=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187167-09-4 | |
Record name | 2-methyl-4-(4-methylbenzoyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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